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Compound of Interest

trans-3'-O-Benzoyl-4'-O-
Compound Name:
methylkhellactone

Cat. No.: B564536

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial literature and database searches for specific spectroscopic data (NMR, IR, MS) and
detailed experimental protocols for trans-3'-O-Benzoyl-4'-O-methylkhellactone did not yield
specific datasets for this molecule. This suggests the compound may be a novel synthetic
product or a less-common natural product with limited publicly available characterization data.
This guide, therefore, provides a comprehensive overview of the expected spectroscopic
characteristics based on its chemical class and outlines the general experimental protocols
required for its full structural elucidation.

Chemical Class: Angular Pyranocoumarins

trans-3'-0O-Benzoyl-4'-O-methylkhellactone belongs to the family of angular
pyranocoumarins.[1] These compounds feature a pyran ring fused to a coumarin (2H-1-
benzopyran-2-one) core in a non-linear fashion.[1][2] Khellactones are a specific subgroup of
coumarins, often isolated from plants of the Apiaceae and Rutaceae families.[2] The "trans”
designation in the name refers to the stereochemistry of the substituents on the dihydropyran
ring. The core structure possesses multiple stereocenters, leading to various possible isomers.
The benzoyl and methyl ether functional groups are common modifications of natural and
synthetic coumarins, often influencing their biological activity.
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Predicted Spectroscopic Features

Based on the analysis of related angular pyranocoumarins and the constituent functional
groups, the following spectroscopic data can be predicted for trans-3'-O-Benzoyl-4'-O-
methylkhellactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to be complex, with signals corresponding to
the coumarin core, the dihydropyran ring, the benzoyl group, and the methyl ether.

e Aromatic Protons: Signals for the coumarin and benzoyl aromatic rings would typically
appear in the downfield region (& 7.0-8.5 ppm). The protons of the benzoyl group would likely
present as multiplets.

o Dihydropyran Ring Protons: The protons on the dihydropyran ring (at positions 2', 3', and 4')
would be expected in the range of & 3.5-5.5 ppm. The "trans" configuration would dictate
specific coupling constants (J values) between adjacent protons, which are crucial for
confirming the stereochemistry.

o Methyl Ether Protons: A sharp singlet corresponding to the methoxy group (-OCHs) would
likely be observed around 6 3.8-4.0 ppm.

» Khellactone Moiety Protons: Signals for the gem-dimethyl group and other protons on the
khellactone core would have characteristic shifts.

13C NMR: The carbon NMR would provide information on the carbon skeleton.

o Carbonyl Carbons: The ester carbonyl from the benzoyl group and the lactone carbonyl from
the coumarin core would appear significantly downfield (& 160-180 ppm).

o Aromatic and Olefinic Carbons: Carbons of the aromatic rings and the double bond of the
coumarin would resonate in the & 100-160 ppm region.

o Dihydropyran and Khellactone Carbons: The carbons of the dihydropyran ring and the rest of
the khellactone structure would be found in the upfield region (& 20-90 ppm).
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o Methyl Ether Carbon: The carbon of the methoxy group would be expected around & 55-60
ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

e C=0 Stretching: Strong absorption bands for the lactone carbonyl (around 1720-1740 cm™?)
and the ester carbonyl of the benzoyl group (around 1715-1735 cm™1).

e C=C Stretching: Bands in the 1600-1450 cm~1 region corresponding to the aromatic rings.

e C-O Stretching: Absorptions for the C-O bonds of the ether and ester functionalities, typically
in the 1300-1000 cm~* range.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation
pattern to confirm the structure.

e Molecular lon Peak: The high-resolution mass spectrum (HRMS) should show the molecular
ion peak [M]+ or protonated molecule [M+H]+ corresponding to the exact mass of C22H200e.

» Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the
benzoyl group, the methyl group, and potentially cleavage of the pyran ring, providing further
structural confirmation.

General Experimental Protocols for Spectroscopic
Analysis

For the full characterization of a compound like trans-3'-O-Benzoyl-4'-O-methylkhellactone,
the following experimental procedures are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-des) in a 5 mm NMR tube. The
choice of solvent depends on the solubility of the compound.
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o Data Acquisition:
o Record *H NMR spectra on a 400 MHz or higher field spectrometer.

o Record 13C NMR spectra, often requiring a larger number of scans for adequate signal-to-
noise.

o Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish
proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate
protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond
Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser
Effect Spectroscopy) can be used to determine the spatial proximity of protons and
confirm the stereochemistry.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Chemical shifts are typically referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) and press it into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that
has minimal IR absorption in the regions of interest and place it in a liquid cell.

o Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm~1, on a
Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty
accessory or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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e Sample Preparation: Prepare a dilute solution of the sample (typically in methanol,
acetonitrile, or a mixture with water) at a concentration of about 1 pg/mL.

o Data Acquisition:

o Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid
chromatography (LC) system (LC-MS).

o Use a soft ionization technique such as Electrospray lonization (ESI) or Atmospheric
Pressure Chemical lonization (APCI) to generate the molecular ion with minimal
fragmentation.

o Acquire a high-resolution mass spectrum (HRMS) using an Orbitrap or Time-of-Flight
(TOF) analyzer to determine the exact mass and molecular formula.

o Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and
subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a novel or known compound
Is illustrated below.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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